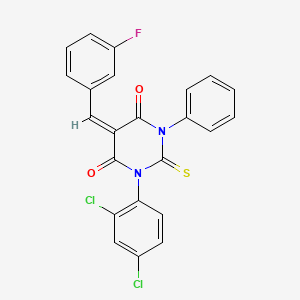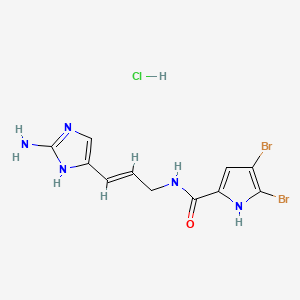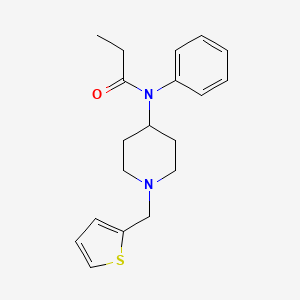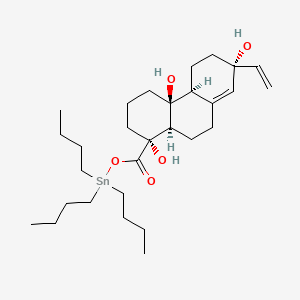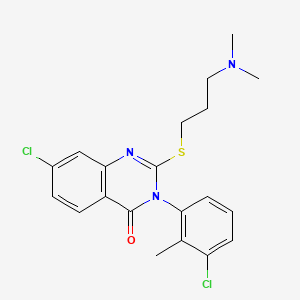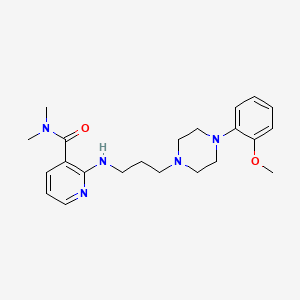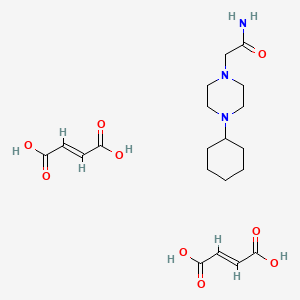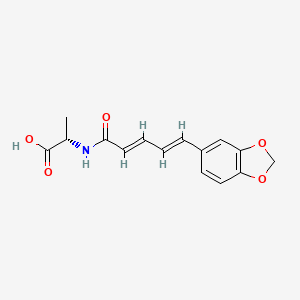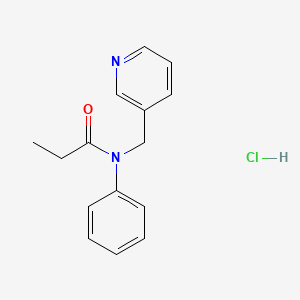
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as anilides. Anilides are compounds containing an aniline moiety, which is a benzene ring attached to an amino group. This particular compound is characterized by the presence of a propionanilide group and a 3-pyridylmethyl group, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(3-pyridylmethyl)-, hydrochloride typically involves the reaction of propionanilide with 3-pyridylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.
化学反应分析
Types of Reactions
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing the original ones.
科学研究应用
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Propionanilide, N-(3-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Propionanilide: Lacks the 3-pyridylmethyl group, resulting in different chemical and biological properties.
N-(3-pyridylmethyl)aniline: Similar structure but without the propionanilide group.
N-(2-pyridylmethyl)aniline: Contains a 2-pyridylmethyl group instead of a 3-pyridylmethyl group, leading to different reactivity and applications.
Uniqueness
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride is unique due to the presence of both the propionanilide and 3-pyridylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
97377-91-8 |
|---|---|
分子式 |
C15H17ClN2O |
分子量 |
276.76 g/mol |
IUPAC 名称 |
N-phenyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-15(18)17(14-8-4-3-5-9-14)12-13-7-6-10-16-11-13;/h3-11H,2,12H2,1H3;1H |
InChI 键 |
BQTBRADKKYPYHZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CC1=CN=CC=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


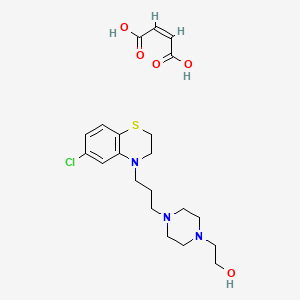
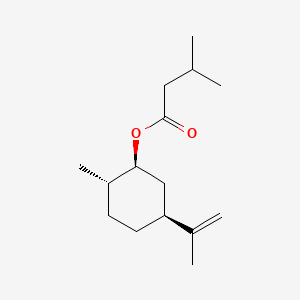
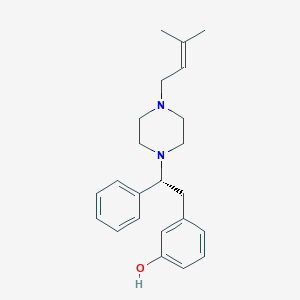
![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)
